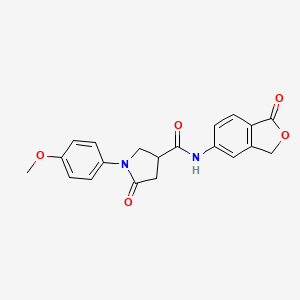![molecular formula C26H30N4O2 B14935190 N,N'-ethane-1,2-diylbis[4-(1H-indol-3-yl)butanamide]](/img/structure/B14935190.png)
N,N'-ethane-1,2-diylbis[4-(1H-indol-3-yl)butanamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-ethane-1,2-diylbis[4-(1H-indol-3-yl)butanamide] is a synthetic organic compound characterized by the presence of two indole groups connected via an ethane-1,2-diyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-ethane-1,2-diylbis[4-(1H-indol-3-yl)butanamide] typically involves the reaction of 1H-indole-3-carboxaldehyde with ethane-1,2-diamine under controlled conditions. The reaction proceeds through a condensation mechanism, forming the desired bis-indole product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-ethane-1,2-diylbis[4-(1H-indol-3-yl)butanamide] can undergo various chemical reactions, including:
Oxidation: The indole groups can be oxidized to form corresponding oxindoles.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole rings.
Wissenschaftliche Forschungsanwendungen
N,N’-ethane-1,2-diylbis[4-(1H-indol-3-yl)butanamide] has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors, providing insights into its biological activity.
Wirkmechanismus
The mechanism by which N,N’-ethane-1,2-diylbis[4-(1H-indol-3-yl)butanamide] exerts its effects involves its interaction with specific molecular targets. The indole groups can bind to proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell proliferation or modulation of neurotransmitter receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-ethane-1,2-diylbis[4-(1H-indol-3-yl)methanamide]
- N,N’-ethane-1,2-diylbis[4-(1H-indol-3-yl)ethanamide]
Uniqueness
N,N’-ethane-1,2-diylbis[4-(1H-indol-3-yl)butanamide] is unique due to its specific ethane-1,2-diyl bridge and butanamide linkage, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C26H30N4O2 |
|---|---|
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
4-(1H-indol-3-yl)-N-[2-[4-(1H-indol-3-yl)butanoylamino]ethyl]butanamide |
InChI |
InChI=1S/C26H30N4O2/c31-25(13-5-7-19-17-29-23-11-3-1-9-21(19)23)27-15-16-28-26(32)14-6-8-20-18-30-24-12-4-2-10-22(20)24/h1-4,9-12,17-18,29-30H,5-8,13-16H2,(H,27,31)(H,28,32) |
InChI-Schlüssel |
SQVVVWVLSJGFBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NCCNC(=O)CCCC3=CNC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-{2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14935118.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B14935123.png)
![N-[(1-oxophthalazin-2(1H)-yl)acetyl]glycylglycine](/img/structure/B14935128.png)

![{1-[({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B14935135.png)
![N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B14935148.png)
![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B14935151.png)
![N-{[2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine](/img/structure/B14935166.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-5-carboxamide](/img/structure/B14935170.png)
![N-(1H-benzimidazol-5-yl)-3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide](/img/structure/B14935177.png)
![Methyl 2-({3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B14935197.png)
methanone](/img/structure/B14935198.png)
![4-chloro-N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-1H-indole-2-carboxamide](/img/structure/B14935199.png)
![N-(2-chlorophenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B14935200.png)
